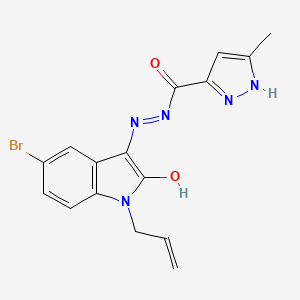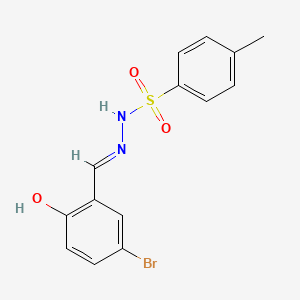![molecular formula C20H14ClN3O4 B6126221 2-chloro-5-nitro-N-[4-(phenylcarbamoyl)phenyl]benzamide](/img/structure/B6126221.png)
2-chloro-5-nitro-N-[4-(phenylcarbamoyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-5-nitro-N-[4-(phenylcarbamoyl)phenyl]benzamide is an organic compound with the molecular formula C20H14ClN3O4. It is a member of the benzamide family, characterized by the presence of a benzamide core substituted with chloro, nitro, and phenylcarbamoyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-nitro-N-[4-(phenylcarbamoyl)phenyl]benzamide typically involves the following steps:
Nitration: The starting material, 2-chlorobenzamide, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-5-nitro-N-[4-(phenylcarbamoyl)phenyl]benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Amines or thiols, often in the presence of a base such as sodium hydroxide.
Major Products Formed
Reduction: 2-amino-5-chloro-N-[4-(phenylcarbamoyl)phenyl]benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-chloro-5-nitro-N-[4-(phenylcarbamoyl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-chloro-5-nitro-N-[4-(phenylcarbamoyl)phenyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. For example, it may act as an inhibitor of retinoic acid receptor RXR-alpha and peroxisome proliferator-activated receptor gamma, affecting various cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 4-chloro-N-(2-chloro-5-nitrophenyl)benzamide
- 2-chloro-5-nitro-N-(2-phenylethyl)benzamide
- 5-chloro-2-nitro-N-phenylaniline
Uniqueness
2-chloro-5-nitro-N-[4-(phenylcarbamoyl)phenyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chloro, nitro, and phenylcarbamoyl groups makes it a versatile compound for various applications in research and industry.
Propiedades
IUPAC Name |
2-chloro-5-nitro-N-[4-(phenylcarbamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O4/c21-18-11-10-16(24(27)28)12-17(18)20(26)23-15-8-6-13(7-9-15)19(25)22-14-4-2-1-3-5-14/h1-12H,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDPRQDXRNFRBHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[1-({1-[(5-ethyl-2-thienyl)methyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]ethanol trifluoroacetate (salt)](/img/structure/B6126148.png)
![N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-3-yl]methyl]-N-methyl-2-(tetrazol-1-yl)acetamide](/img/structure/B6126157.png)
![3-(methoxymethyl)-1-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolyl)carbonyl]piperidine](/img/structure/B6126164.png)
![2-[(2-chloro-4-nitrobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B6126176.png)
![1-[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B6126182.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-1-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B6126190.png)
![N-(4-chlorophenyl)-2-{[4-(2-phenylethyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B6126191.png)
![7-(4-fluorobenzyl)-5,6-bis(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B6126198.png)
![N-(4-ethoxyphenyl)-2-[[5-(2-hydroxyethyl)-4-methyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B6126206.png)

![2-[(4-methylquinazolin-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-4(1H)-one](/img/structure/B6126231.png)
![ethyl 2-(benzoylamino)-5-[(5-methyl-2-furyl)methylene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6126232.png)
![2-amino-7-[3-(4-methoxyphenyl)propanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6126239.png)

